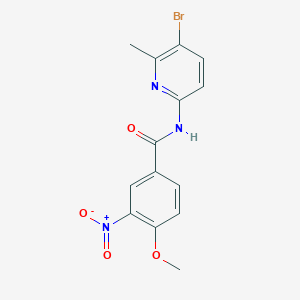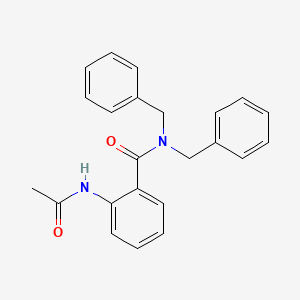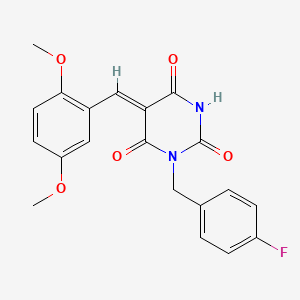![molecular formula C23H25N3O3 B6028733 N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B6028733.png)
N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide, also known as JNJ-7777120, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. This leads to a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes. By blocking the CB1 receptor, this compound can modulate the activity of the endocannabinoid system and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease food intake and body weight in animal models of obesity. It has also been shown to reduce pain sensitivity in animal models of chronic pain. Additionally, this compound has been found to have potential antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide in lab experiments is its high affinity for the CB1 receptor, which allows for the modulation of the endocannabinoid system. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound is that it has poor solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for the study of N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide. One potential direction is the investigation of its potential use in the treatment of other disorders such as anxiety and addiction. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of more water-soluble derivatives of this compound could improve its utility in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a compound that has shown potential therapeutic applications in the treatment of obesity, pain, and mood disorders. Its high affinity for the CB1 receptor and well-understood mechanism of action make it an attractive target for scientific research. However, further research is needed to determine its optimal dosage and administration, as well as its potential use in the treatment of other disorders.
Synthesis Methods
The synthesis of N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide involves the reaction of 3-(1H-indol-2-yl)aniline with 3-piperidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bond. The resulting compound is then treated with methoxyacetyl chloride to obtain the final product.
Scientific Research Applications
N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which is involved in various physiological processes such as appetite regulation, pain perception, and mood modulation. As such, this compound has been investigated for its potential use in the treatment of obesity, pain, and mood disorders.
properties
IUPAC Name |
N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-15-22(27)26-11-5-8-18(14-26)23(28)24-19-9-4-7-16(12-19)21-13-17-6-2-3-10-20(17)25-21/h2-4,6-7,9-10,12-13,18,25H,5,8,11,14-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZZGHKALQWLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6028656.png)


![ethyl 3-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6028677.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6028683.png)
![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6028684.png)
![6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6028695.png)
![2-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B6028706.png)
![5-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6028714.png)
![3-amino-5-chloro-N-(3,4-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6028729.png)

![1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B6028750.png)
![2-(2-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6028763.png)
![(3'R*,4'R*)-1'-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6028764.png)